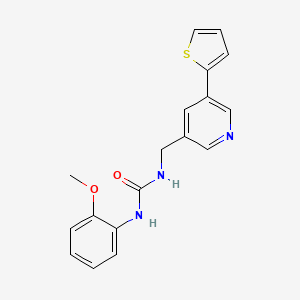

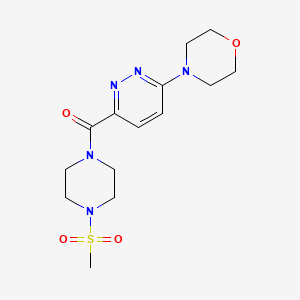

![molecular formula C22H22N4O5S B2568984 N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 891130-71-5](/img/structure/B2568984.png)

N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

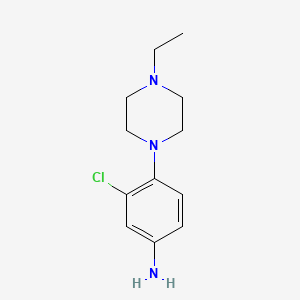

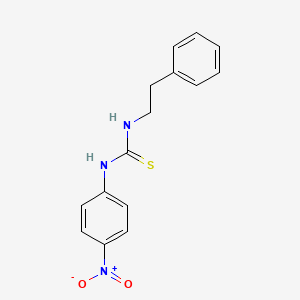

“N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

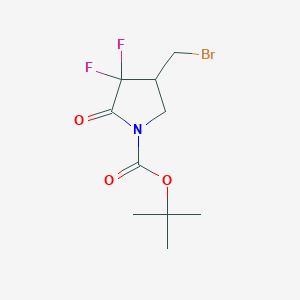

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . The presence of the 3,4,5-trimethoxy phenyl on the nitrogen atom, near the carbonyl group, enhances the efficiency . Moreover, the existence of an electron-donating group (3-amino) on the other ring also had a positive effect on the activity .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is one of them. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Scientific Research Applications

Anticancer Applications

One study focused on the design, synthesis, and evaluation of derivatives for anticancer activity against multiple cancer cell lines. Derivatives exhibited moderate to excellent anticancer activity, with some showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Applications

Another area of application is the antimicrobial property of these derivatives. Novel derivatives were synthesized and showed moderate to good inhibition against various bacterial and fungal strains, indicating potential for treating infections (Gilani et al., 2011).

Plant Growth Regulation

The compound's derivatives were also investigated for their potential as plant growth regulators. Specific derivatives showed promise in this area, suggesting their use in agriculture to improve crop yields (Harris & Huppatz, 1978).

Nematicidal Activity

Research into the nematicidal activity of novel derivatives revealed promising results against Bursaphelenchus xylophilus, a pest that affects trees. This suggests potential applications in pest management (Liu et al., 2022).

Mechanism of Action

Target of Action

Benzothiazoles and oxadiazoles have been found to have a wide range of biological activities. They are often used in medicinal chemistry due to their diverse biological activities .

Mode of Action

The mode of action of benzothiazoles and oxadiazoles can vary greatly depending on the specific compound and its targets. Some benzothiazoles have been found to have anti-tubercular activity, and their mode of action involves inhibiting the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Again, the specific biochemical pathways affected by benzothiazoles and oxadiazoles can vary greatly depending on the specific compound and its targets. Some benzothiazoles have been found to affect the synthesis of proteins in bacteria, leading to their anti-tubercular activity .

Pharmacokinetics

The ADME properties of benzothiazoles and oxadiazoles can vary greatly depending on the specific compound. Some benzothiazoles have been found to have good bioavailability and are able to cross the blood-brain barrier .

Result of Action

The result of the action of benzothiazoles and oxadiazoles can vary greatly depending on the specific compound and its targets. Some benzothiazoles have been found to have anti-tubercular activity, leading to the death of Mycobacterium tuberculosis .

Action Environment

The action environment of benzothiazoles and oxadiazoles can vary greatly depending on the specific compound. Some benzothiazoles have been found to be stable in various environments and are able to maintain their activity in different pH levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-4-28-16-9-14(10-17(29-5-2)19(16)30-6-3)21-25-26-22(31-21)24-20(27)13-7-8-15-18(11-13)32-12-23-15/h7-12H,4-6H2,1-3H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIMWHGGAZNSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)

![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)

![1-(2-chloro-4-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2568919.png)

![2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568920.png)

![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)